1,3-Cyclopentadiene, 5-ethenylidene-

Description

Structural and Nomenclature Analysis

Systematic IUPAC Nomenclature and Alternative Nomenclatural Systems

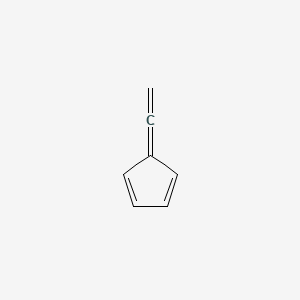

1,3-Cyclopentadiene, 5-ethenylidene- is the systematic IUPAC name for this compound. The structure consists of a cyclopentadiene ring (a five-membered ring with two conjugated double bonds) and an exocyclic ethenylidene group (a methylene substituent with a double bond).

Key Nomenclatural Features:

Positional Designation :

- The numbering of the cyclopentadiene ring prioritizes the lowest locants for the double bonds. The double bonds are assigned positions 1 and 3 , while the exocyclic substituent occupies position 5 .

- The ethenylidene group is denoted as a methylidene substituent (preferred over "methylene" per IUPAC 2013 guidelines).

Alternative Names :

Table 1: Nomenclatural Systems for Fulvene

| System | Name | Source |

|---|---|---|

| IUPAC | 1,3-Cyclopentadiene, 5-ethenylidene- | PubChem, ChEBI |

| Preferred IUPAC | 5-Methylidenecyclopenta-1,3-diene | IUPAC 2013, Wikipedia |

| Trivial | Fulvene | PubChem, Wikipedia |

Molecular Geometry and Bond Alternation Patterns

Fulvene exhibits a non-aromatic, cross-conjugated geometry with alternating bond lengths, distinguishing it from benzene’s delocalized π-system.

Bond Lengths and Alternation:

- Exocyclic Double Bond : The C=C bond between C5 and the methylidene group is shorter than typical isolated double bonds, with a length of 1.349 Å (experimental).

- Ring Double Bonds : The cyclopentadiene ring has alternating single and double bonds, with lengths of 1.349 Å (C1–C2 and C3–C4) and 1.476 Å (C2–C3 and C4–C5).

- Single Bonds : Single bonds in the ring (e.g., C5–C1) have lengths of 1.476 Å .

Table 2: Bond Lengths in Fulvene vs. Benzene

| Bond Type | Fulvene (Å) | Benzene (Å) | Source |

|---|---|---|---|

| Exocyclic C=C | 1.349 | – | NIST |

| Ring C=C | 1.349 | 1.395 | NIST, CCCBDB |

| Ring C–C (single) | 1.476 | 1.395 | NIST, CCCBDB |

Computational Insights:

Density functional theory (DFT) and Hartree-Fock (HF) studies confirm bond alternation in fulvene, with deviations from idealized delocalization. For example:

Cross-Conjugation Effects in Fulvene Systems

Fulvene’s cross-conjugation arises from the interaction between the exocyclic double bond and the cyclopentadiene ring, creating a localization of π-electrons instead of full delocalization.

Key Consequences:

Electronic Structure :

Reactivity :

Table 3: Electronic Properties of Fulvene vs. Benzene

Comparative Structural Analysis with Benzene and Other Annulenes

Benzene: Aromatic vs. Non-Aromatic Systems

Fulvene’s structure contrasts sharply with benzene’s aromaticity :

- Benzene : Six π-electrons delocalized over six atoms, creating a planar, symmetrical structure with equal bond lengths (1.395 Å ).

- Fulvene : Four π-electrons localized in the exocyclic double bond and the cyclopentadiene ring, leading to bond alternation and non-planar distortion.

Other Annulenes: Cycloheptatriene and Cyclopropene

Fulvenization as a Probe for Aromaticity

The fulvenization method compares the stability of an aromatic compound (e.g., benzene) with its fulvene isomer to quantify aromatic stabilization energy (ASE). For benzene:

- ASE (Fulvenization) : 33.72 kcal/mol (experimental gas-phase ΔHf).

- ASE (Theoretical) : 34.05 kcal/mol (BLYP/def2-TZVP).

This approach highlights fulvene’s role as a benchmark for estimating aromaticity in polycyclic systems.

Propriétés

Numéro CAS |

27041-32-3 |

|---|---|

Formule moléculaire |

C7H6 |

Poids moléculaire |

90.12 g/mol |

InChI |

InChI=1S/C7H6/c1-2-7-5-3-4-6-7/h3-6H,1H2 |

Clé InChI |

JGLLKZLRFYVZTG-UHFFFAOYSA-N |

SMILES |

C=C=C1C=CC=C1 |

SMILES canonique |

C=C=C1C=CC=C1 |

Autres numéros CAS |

27041-32-3 |

Synonymes |

fulvenallene |

Origine du produit |

United States |

Applications De Recherche Scientifique

Organic Synthesis

1,3-Cyclopentadiene, 5-ethenylidene is widely utilized in organic synthesis due to its ability to undergo various reactions such as cycloaddition and pericyclic reactions.

Reactions and Mechanisms

- Diels-Alder Reactions: The compound can act as a diene in Diels-Alder reactions, forming cyclohexene derivatives when reacted with dienophiles like maleic anhydride or acrylonitrile. This reaction is crucial for synthesizing complex cyclic compounds used in pharmaceuticals and agrochemicals .

- Cycloaddition Reactions: The compound participates in cycloaddition reactions with other unsaturated compounds. For instance, it has been shown to react with cycloheptatrienone to yield products via a suprafacial cycloaddition mechanism .

Material Science Applications

The unique properties of 1,3-cyclopentadiene, 5-ethenylidene have led to its use in developing advanced materials.

Polymer Synthesis

- The compound can serve as a monomer in the synthesis of polymers with specific mechanical and thermal properties. Its incorporation into polymer chains can enhance the material's resilience and flexibility .

Nanostructured Materials

- Research indicates that derivatives of 1,3-cyclopentadiene can be used to create nanostructured materials that exhibit unique electronic properties. These materials are being explored for applications in organic electronics and photonic devices .

Energy Applications

1,3-Cyclopentadiene, 5-ethenylidene has shown potential in energy-related applications, particularly as a precursor for fuel additives.

Combustion Studies

- Studies on the thermal decomposition of related compounds (e.g., JP-10) have demonstrated that cyclopentadiene derivatives can be formed during combustion processes. These derivatives can influence the efficiency and emissions of fuels .

Case Study 1: Diels-Alder Reaction with Maleic Anhydride

In a controlled laboratory setting, 1,3-cyclopentadiene was reacted with maleic anhydride under specific conditions to yield a bicyclic compound. The reaction demonstrated high yield and selectivity, showcasing the utility of this compound in synthesizing valuable intermediates for pharmaceutical applications.

Case Study 2: Polymerization Experiments

Research conducted on the polymerization of 1,3-cyclopentadiene derivatives revealed that varying reaction conditions (temperature, catalysts) significantly affected the molecular weight and properties of the resulting polymers. This study highlighted the versatility of the compound in material science.

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

The table below highlights key structural and physical differences between 1,3-cyclopentadiene, 5-ethenylidene- and related compounds:

Key Observations :

- Substituted cyclopentadienes exhibit significant variability in molecular weight and physical properties depending on substituents. For example, halogenation (e.g., HCCPD) drastically increases molecular weight and alters phase behavior .

- Bulky substituents (e.g., phenyl groups in C₂₉H₂₄) enhance rigidity and π-conjugation, making them suitable for materials science .

Reactivity and Stability

- Cycloaddition Reactivity : Cyclopentadienes with smaller rings (e.g., unsubstituted 1,3-cyclopentadiene) show higher Diels-Alder reactivity due to favorable orbital interactions. Substituents like ethenylidene may sterically hinder reactivity compared to methyl or phenyl groups .

- Thermal Stability : The tert-butyl substituent in tert-butyl-1,3-cyclopentadiene promotes radical-mediated decomposition pathways, whereas halogenated derivatives (e.g., HCCPD) exhibit higher thermal stability due to electron-withdrawing effects .

Méthodes De Préparation

Evidence from C₇H₇ Studies

-

Benzyl Self-Reactions : Benzyl radicals (C₆H₅CH₂) combine to form diphenylethane, which decomposes into smaller hydrocarbons.

-

Dehydrogenation : Loss of hydrogen atoms from C₇H₇ intermediates could produce fulvenallene, though this remains hypothetical.

Table 3: Radical Pathways to Fulvenallene

| Radical Species | Reaction Conditions | Potential Outcome |

|---|---|---|

| C₇H₇ | >1,200 K, low pressure | Fulvenallene + H₂ |

| C₅H₅ | 800–1,000 K | Cyclopentadiene derivatives |

These pathways are less direct than the CH + C₆H₆ route but highlight the role of radical chemistry in forming unsaturated cyclic compounds.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

| Method | Selectivity | Yield | Scalability | Experimental Complexity |

|---|---|---|---|---|

| CH + C₆H₆ | High | N/A | Low | High (requires radical generation) |

| Hydrocarbon Pyrolysis | Low | Low | Moderate | Moderate (flow reactors) |

| Radical Recombination | Theoretical | N/A | Low | High (ultrafast dynamics) |

The gas-phase reaction offers the clearest route to fulvenallene but requires specialized equipment to generate methylidyne radicals. Pyrolysis and radical methods, while scalable, lack specificity and require further validation .

Q & A

Basic Research Questions

Q. How can researchers stabilize 1,3-cyclopentadiene derivatives for use in Diels-Alder reactions?

- Methodological Answer : Due to its rapid dimerization at room temperature, 1,3-cyclopentadiene must be freshly cracked from dicyclopentadiene via thermal depolymerization (150–200°C under inert gas). Stabilization strategies include:

- Storing the monomer at cryogenic temperatures (−80°C) under argon.

- Using electron-withdrawing substituents (e.g., esters, nitriles) to reduce dimerization kinetics while retaining diene reactivity .

Q. What experimental techniques validate the purity and structure of substituted 1,3-cyclopentadienes?

- Methodological Answer :

- GC-MS : Monitors dimerization byproducts and confirms monomer purity.

- NMR Spectroscopy : and NMR distinguish stereoisomers and substituent positions (e.g., tetramethyl derivatives in ).

- X-ray Crystallography : Resolves stereochemical ambiguities in cycloadducts .

Q. How do substituents on the cyclopentadiene scaffold influence Diels-Alder reactivity?

- Methodological Answer : Substituents alter electron density and orbital alignment:

- Electron-donating groups (e.g., methyl) raise HOMO energy, enhancing reactivity with electron-deficient dienophiles.

- Steric hindrance from bulky substituents (e.g., 1,2,3,4-tetramethyl) reduces reaction rates but improves regioselectivity. Quantitative analysis via Hammett constants or DFT calculations can predict effects .

Advanced Research Questions

Q. How can quantum chemical methods predict stereochemical outcomes in cyclopentadiene-based codimerization reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G*) to determine activation barriers for stereoisomeric pathways.

- NBO Analysis : Identifies hyperconjugative interactions (e.g., C1–C4 distance) affecting π-facial selectivity and reaction rates.

- Example: Codimerization with norbornene ( ) combined B3LYP-D3/def2-TZVP calculations with experimental validation (GC, NMR) to predict and confirm product ratios.

Q. What strategies reconcile discrepancies between computational predictions and experimental yields in cyclopentadiene cycloadditions?

- Methodological Answer :

- Solvent Effects : Polarizable continuum models (PCM) account for solvation energy overlooked in gas-phase calculations.

- Dynamic Effects : Trajectory-based simulations (e.g., molecular dynamics) capture entropy contributions and non-equilibrium pathways.

- Case Study: The 2,600-fold reactivity difference between cyclopentadiene and 1,3-cyclohexadiene with TCNE (Table 1, ) was resolved by correlating C1–C4 distance with transition-state distortion energy .

Q. How can hyperconjugative interactions in cyclopentadiene derivatives be exploited to tune aromaticity and reactivity?

- Methodological Answer :

- UV-Vis Spectroscopy : Measures bathochromic shifts (e.g., cyclopentadiene λmax = 239 nm vs. butadiene λmax = 217 nm) to quantify hyperconjugation.

- Hydrogenation Calorimetry : Determines stabilization energy (e.g., cyclopentadiene ΔH = −50.9 kcal/mol vs. butadiene ΔH = −57.1 kcal/mol) to assess antiaromatic destabilization.

- Applications: Designing ambiphilic dienes for dual electron-rich/deficient dienophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.